
Methyl benzyl(3-chloropropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl benzyl(3-chloropropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and serve as protecting groups for amines. This particular compound is characterized by the presence of a methyl group, a benzyl group, and a 3-chloropropyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl benzyl(3-chloropropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 3-chloropropylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl benzyl(3-chloropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield toluene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Reactions: Products include substituted carbamates with various functional groups.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and toluene.
Scientific Research Applications
Methyl benzyl(3-chloropropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition, particularly for enzymes that interact with carbamate groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl benzyl(3-chloropropyl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable complexes with various enzymes, inhibiting their activity. This inhibition is often reversible, depending on the specific enzyme and reaction conditions. The molecular targets include enzymes with active sites that can accommodate the carbamate moiety, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 3-chloropropyl group and is used as a protecting group for amines.
Methyl carbamate: Lacks both the benzyl and 3-chloropropyl groups and is used in the synthesis of various organic compounds.
Ethyl benzylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl benzyl(3-chloropropyl)carbamate is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where selective substitution or hydrolysis is required.
Properties
CAS No. |
917967-48-7 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl N-benzyl-N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)14(9-5-8-13)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
FLMVLYIZCYUXEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CCCCl)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


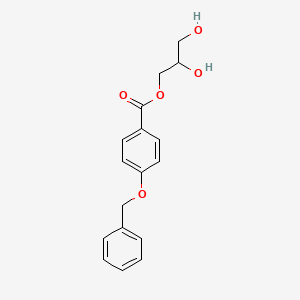
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
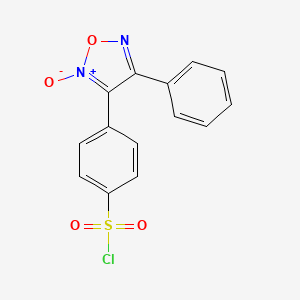
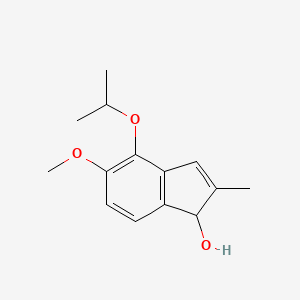
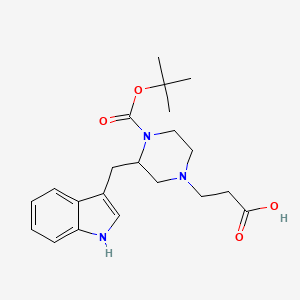
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
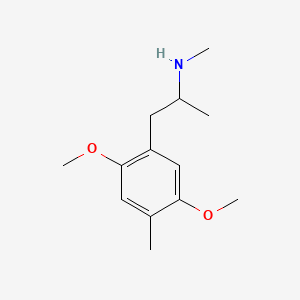
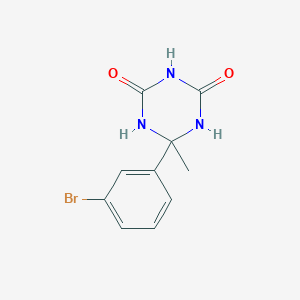
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)

